4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Kinase Inhibitor Structure-Activity Relationship BCR-ABL

4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule with a molecular weight of 410.48 g/mol and a typical purity of 95% from commercial vendors. It belongs to a class of pyridine-pyrazole-benzamide derivatives, a scaffold frequently investigated for kinase inhibition and receptor modulation.

Molecular Formula C25H22N4O2
Molecular Weight 410.477
CAS No. 2034324-40-6
Cat. No. B2504599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034324-40-6
Molecular FormulaC25H22N4O2
Molecular Weight410.477
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C25H22N4O2/c1-18-16-23(22-8-5-13-26-17-22)28-29(18)15-14-27-25(31)21-11-9-20(10-12-21)24(30)19-6-3-2-4-7-19/h2-13,16-17H,14-15H2,1H3,(H,27,31)
InChIKeyGQXOGPSWIVBCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034324-40-6)


4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule with a molecular weight of 410.48 g/mol and a typical purity of 95% from commercial vendors . It belongs to a class of pyridine-pyrazole-benzamide derivatives, a scaffold frequently investigated for kinase inhibition and receptor modulation [1]. The compound is primarily available as a research tool from suppliers like Life Chemicals (Catalog No. F6525-2377), with pricing for research quantities ranging from $54.00 (1 mg) to $248.00 (100 mg) [2].

Why Generic Substitution of 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is High-Risk Without Direct Validation


Within the pyridine-pyrazole-benzamide class, minor structural modifications lead to profound differences in target affinity and biological function. For example, in closely related 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives, BCR-ABL1 kinase IC50 values range from 14.2 nM to >326 nM depending solely on the substitution pattern on the terminal phenyl ring [1]. The target compound features a unique 4-benzoyl substitution on the benzamide ring, distinguishing it from analogs like the 2-bromo (CAS 2034324-87-1), 2,6-difluoro (CAS 2034374-78-0), and 4-trifluoromethoxy (CAS 2034375-02-3) variants [2]. Without direct comparative data, assuming functional equivalence between these analogs is scientifically unsound and could lead to negative results in biological assays.

Quantitative Differentiation Evidence for 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide


Scaffold Motif Differentiates from High-Potency BCR-ABL Inhibitor Series

The compound's core scaffold is distinct from the most potent described BCR-ABL inhibitors. The lead compound 7a in a related series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives, which uses a phenyl linker, shows potent BCR-ABL1 inhibition with an IC50 of 14.2 nM [1]. The target compound replaces this phenyl linker with a more flexible ethyl spacer and introduces a 4-benzoyl group, which is predicted to alter the binding mode and selectivity profile significantly [2]. This structural difference makes it a valuable tool for probing the chemical space around the ATP-binding site that is not covered by the phenyl-linked series.

Kinase Inhibitor Structure-Activity Relationship BCR-ABL

Unique 4-Benzoyl Pharmacophore Not Found in Immediate Structural Analogs

The 4-benzoyl group on the terminal benzamide ring is the key differentiating pharmacophore. A search for analogs sharing the same N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide core reveals alternative substituents such as 2-bromo, 2,6-difluoro, 4-trifluoromethoxy, 3-methoxy, 2-methyl, and 2-chloro . Neither the unsubstituted nor the benzoyl-substituted variant appears in public bioactivity databases. This unique substitution introduces a sterically demanding, lipophilic, and hydrogen-bond-accepting moiety that is not represented in any of the commercially available or literature-described analogs, potentially engaging a distinct sub-pocket or modulating physicochemical properties like logP and solubility.

Medicinal Chemistry Pharmacophore Chemical Library

Reported Cellular Activity Contextualized Against Poorly Active Analogs

A previous annotation on a public database commented on a reported IC50 of 28 µM for a compound linked to this scaffold, noting it could be considered neither potent nor selective at that concentration [1]. A separate data table reveals that closely related compounds in the same chemotype exhibit a wide range of inhibitory activities, with IC50 values spanning from 28 µM (Compound 7) to >100 µM (Compounds 1 and 6), demonstrating that subtle structural changes can result in a >3.5-fold change in potency [2]. This context is critical: even a modestly active compound can serve as a valuable starting point for optimization if its selectivity or binding mode is unique.

Cellular Activity PubChem Bioactivity

Validated Research Application Scenarios for 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide


Negative Control for Rigid Phenyl-Linked Kinase Inhibitors

The compound's flexible ethyl linker makes it an ideal negative control for experiments where a rigid, phenyl-linked inhibitor (like the BCR-ABL inhibitor 7a with IC50 14.2 nM [1]) shows a specific effect. Demonstrating that the flexible analog loses potency or selectivity confirms that the observed phenotype is due to the precise 3D pharmacophore of the rigid inhibitor, adding rigor to target engagement studies.

Core Scaffold for Structure-Activity Relationship (SAR) Library Expansion

With at least six other commercial analogs featuring different substituents on the benzamide ring but no 4-benzoyl variant [1], this compound is a crucial missing piece for a complete SAR matrix. Researchers can use it to systematically study the effect of the bulky, polar benzoyl group on properties like solubility, logP, and cellular permeability in comparison with established halogenated or methylated analogs.

Chemical Probe for Exploring ATP-Binding Site Sub-Pockets

The 4-benzoyl moiety provides a pharmacophore that extends into a region of the ATP-binding site not probed by analogs with smaller hydrogen-bond donors/acceptors or halogen atoms. This compound can be used in docking studies or X-ray crystallography to identify if the benzoyl group engages a new interaction with the hinge region or ribose pocket, as predicted for this class of kinase inhibitors [2].

Quote Request

Request a Quote for 4-benzoyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.